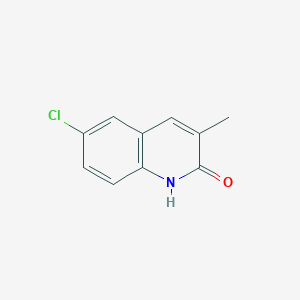

6-Chloro-3-methylcarbostyril

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8ClNO |

|---|---|

Molecular Weight |

193.63 g/mol |

IUPAC Name |

6-chloro-3-methyl-1H-quinolin-2-one |

InChI |

InChI=1S/C10H8ClNO/c1-6-4-7-5-8(11)2-3-9(7)12-10(6)13/h2-5H,1H3,(H,12,13) |

InChI Key |

MERUNQCZQXJZOK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)Cl)NC1=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Chloro 3 Methylcarbostyril and Its Molecular Analogs

General Synthetic Routes to Carbostyril (2-Quinolone) Core Structures

The construction of the carbostyril scaffold is a pivotal step in the synthesis of 6-Chloro-3-methylcarbostyril and its analogs. Various synthetic strategies have been developed to access this bicyclic heterocyclic system, ranging from classical cyclization reactions to modern one-pot modular approaches and catalytic methodologies.

Cyclization Reactions in Carbostyril Scaffold Construction

Cyclization reactions are fundamental to the formation of the carbostyril ring system. These reactions typically involve the formation of a new bond to close a ring, leading to the characteristic bicyclic structure.

One common approach is the electrophilic cyclization of N-(2-alkynyl)anilines . This method allows for the synthesis of a wide variety of substituted quinolines under mild reaction conditions. The reaction proceeds via a 6-endo-dig cyclization pathway, where an electrophile (such as iodine monochloride, iodine, or bromine) promotes the ring closure. This strategy affords 3-halogenated quinolines, which can be further functionalized.

Another significant method is Brønsted acid-catalyzed intramolecular cyclization . For instance, 2-arylaminoazulene derivatives bearing ester groups can undergo intramolecular cyclization in the presence of a Brønsted acid like polyphosphoric acid to yield azuleno[2,1-b]quinolones. The reaction mechanism is believed to involve protonation of a carbonyl group, followed by an intramolecular Friedel-Crafts-type reaction to form a hemiacetal intermediate, which then eliminates water or alcohol to afford the final product. jfda-online.com

Recent Advances in One-Pot Modular Synthesis Approaches for 2-Quinolones

One-pot modular synthesis has emerged as a powerful strategy for the efficient construction of complex molecules like 2-quinolones from simple, readily available starting materials in a single reaction vessel. nih.gov These approaches are highly valued for their operational simplicity, time and resource efficiency, and their ability to generate molecular diversity. nih.gov

Recent innovations have moved beyond classical methods like the Friedländer and Knorr syntheses, employing new bond-forming reactions and novel catalysts. nih.gov These modern one-pot reactions are often categorized by the number of components involved, such as two-, three-, and four-component reactions. nih.gov

Palladium-catalyzed reactions have been particularly prominent in the one-pot synthesis of 2-quinolones. nih.gov For example, a palladium-catalyzed domino Heck-cyclization reaction of β-(2-bromoaryl)acrylamides has been successfully utilized. organic-chemistry.org Another approach involves a palladium(II)-catalyzed intermolecular Heck reaction followed by an intramolecular C-H amidation to prepare 4-aryl-2-quinolones. organic-chemistry.org

Copper-catalyzed three-component annulation represents another efficient modular approach. This method can involve the reaction of 2-bromoacylarenes, 2-iodoacetamide, and various nucleophiles in a cascade process that includes an SN2 reaction, a Knoevenagel condensation, and a final C–N bond formation to construct the functionalized 2-quinolone core. nih.gov

| One-Pot Synthesis Approach | Key Features | Catalyst/Reagents | Reference |

| Palladium-catalyzed domino Heck-cyclization | Utilizes β-(2-bromoaryl)acrylamides | Palladium catalyst | organic-chemistry.org |

| Palladium(II)-catalyzed Heck/C-H amidation | Intermolecular Heck reaction followed by intramolecular C-H amidation | Pd(II) catalyst | organic-chemistry.org |

| Copper-catalyzed three-component annulation | Cascade reaction involving SN2, Knoevenagel, and C–N bond formation | Copper catalyst | nih.gov |

Catalytic Reduction-Cyclization Methodologies

Catalytic reduction-cyclization offers an efficient pathway to quinolone structures, often starting from nitro-substituted precursors. This tandem process combines the reduction of a nitro group to an amine with a subsequent intramolecular cyclization.

A notable example is the reductive cyclization of 2'-nitrochalcones . This method can be problematic with traditional approaches when introducing an aryl ring at the 2-position. However, using pressurized carbon monoxide with ruthenium or palladium catalysts has proven to be a viable strategy. researchgate.net More recently, formic acid has been employed as a carbon monoxide surrogate, making the process more accessible by avoiding the need for high-pressure CO lines. researchgate.net Palladium complexes with 1,10-phenanthroline (B135089) have been shown to be particularly active and robust catalysts for the reduction of nitroarenes in these cyclization reactions. researchgate.net

Another effective method is the sodium dithionite (B78146) mediated one-pot, tandem chemoselective reduction/cyclization . Sodium dithionite (Na2S2O4) acts as an industrial reagent to chemoselectively reduce a nitro group in the presence of other functional groups like aldehydes or esters. researchgate.net The in-situ generated amino group then undergoes an intramolecular condensation with the adjacent functional group to form the heterocyclic ring. researchgate.net This protocol is advantageous due to its mild reaction conditions (room temperature), short reaction times, and high yields. researchgate.net

| Catalytic System | Substrate | Key Transformation | Advantages | Reference |

| Palladium/1,10-phenanthroline with HCOOH/Ac2O | 2'-Nitrochalcones | Reductive cyclization | Avoids pressurized CO | researchgate.net |

| Sodium dithionite (Na2S2O4) | N-(2-nitrophenyl)pyrrole-2-carboxaldehydes | Chemoselective reduction of nitro group followed by cyclization | Room temperature, short reaction time, high yield | researchgate.net |

Specific Synthetic Pathways to this compound

While general methods provide access to the carbostyril core, specific substitution patterns, such as in this compound, often require tailored synthetic routes.

Preparation from Anilide Precursors via Aluminum Chloride-Mediated Cyclization

A plausible and established method for the synthesis of carbostyrils involves the intramolecular cyclization of anilide precursors, often facilitated by a Lewis acid such as aluminum chloride (AlCl3). This approach falls under the umbrella of Friedel-Crafts-type reactions.

The synthesis would likely commence with the acylation of a suitably substituted aniline, in this case, 4-chloroaniline (B138754), with a reagent that will introduce the desired 3-methyl group and a side chain capable of cyclization. For instance, reacting 4-chloroaniline with an α-methyl-β-keto ester could form an intermediate anilide.

The key step is the aluminum chloride-mediated cyclization of this anilide precursor. Aluminum chloride acts as a Lewis acid, activating a carbonyl group and promoting an intramolecular electrophilic attack on the aromatic ring to close the carbostyril ring. While specific literature for the direct synthesis of this compound via this exact route is not detailed here, the aluminum chloride-mediated Dieckmann cyclization of dicarboxylic acids and acid chlorides to form cyclic 1,3-diones demonstrates the utility of AlCl3 in facilitating such intramolecular cyclizations. organic-chemistry.org The reactivity of AlCl3 can be moderated by using it in a complex with nitromethane (B149229) (AlCl3·MeNO2), which has been shown to improve yields in related cyclization reactions.

Proposed Reaction Scheme:

Anilide Formation: 4-chloroaniline is reacted with a suitable acylating agent (e.g., a derivative of methylmalonic acid) to form an N-(4-chlorophenyl)amide intermediate.

Cyclization: The anilide intermediate is treated with aluminum chloride to induce intramolecular cyclization, followed by dehydration to yield this compound.

Advanced Derivatization Strategies for Carbostyril Analogs

Derivatization of the carbostyril scaffold is crucial for modulating the physicochemical and biological properties of the resulting analogs. Advanced derivatization strategies focus on introducing a wide range of functional groups at various positions of the carbostyril ring system.

One common strategy involves cross-coupling reactions , such as the Suzuki coupling, to introduce aryl or heteroaryl substituents. For example, a halogenated carbostyril can be reacted with a boronic acid in the presence of a palladium catalyst to form a C-C bond. This has been utilized in the synthesis of carbostyril derivatives with steroid-like properties by substituting a 5- or 6-membered ring at the 6-position.

Another approach is the introduction of chiral moieties to create chiral derivatizing reagents. For instance, a quinoline-based chiral derivatizing reagent can be synthesized by introducing a chiral amino acid like L-proline. Such reagents can then be used to form diastereomers of target molecules, which can be separated by chromatography.

Furthermore, functional group interconversions on the carbostyril ring or its substituents allow for the synthesis of a diverse library of analogs. This can include reactions such as oxidation, reduction, halogenation, or nucleophilic substitution.

| Derivatization Strategy | Description | Example Application | Reference |

| Cross-Coupling Reactions | Formation of C-C bonds using catalysts like palladium. | Suzuki coupling of a bromo-carbostyril with an arylboronic acid. | |

| Chiral Derivatization | Introduction of a chiral auxiliary to create diastereomers. | Synthesis of a quinoline-L-proline amide as a chiral derivatizing reagent. | |

| Functional Group Interconversion | Modification of existing functional groups. | Halogenation of the carbostyril ring followed by nucleophilic substitution. |

Alkylation and Selective Substitution Reactions on the Carbostyril Nucleus

The functionalization of the this compound core, particularly through alkylation and selective substitution, is crucial for modulating its physicochemical and pharmacological properties. The carbostyril nucleus possesses multiple reactive sites, including the nitrogen atom (N1), the oxygen atom at C2, and various positions on the aromatic ring, making regioselectivity a key challenge.

Alkylation of the carbostyril skeleton can result in either N-alkylation or O-alkylation, and the outcome is often dictated by the substitution pattern on the quinolinone ring. researchgate.net Studies on various quinolin-2(1H)-one derivatives have shown that alkylation with reagents like 2-bromoacetophenone (B140003) or chloroacetone (B47974) in the presence of a base such as potassium carbonate in DMF typically yields a mixture of N1- and O2-alkylated products. researchgate.net For carbostyrils with substituents at the C6 and C7 positions, the N1-alkylated product is generally the major isomer. researchgate.net However, the presence of a substituent at the C8 position can sterically hinder the N1 position, leading exclusively to the formation of the O2-alkylated product. researchgate.net In the case of this compound, the chloro and methyl groups are not expected to exert significant steric hindrance on the N1 position, suggesting that alkylation would likely yield a mixture of N- and O-alkylated derivatives, with the N-alkylated product predominating.

Beyond N- and O-alkylation, selective C-H functionalization of the quinoline (B57606) ring offers a powerful tool for introducing substituents at specific carbon atoms. Modern catalytic systems, often employing transition metals like palladium, enable the direct arylation, alkenylation, and alkylation of C-H bonds. For the quinoline core, the C2 and C8 positions are often favored sites for functionalization due to electronic effects and the directing influence of the nitrogen atom. nih.govacs.orgnih.gov For instance, palladium-catalyzed C-H activation has been used to achieve selective C2-arylation and C2-alkenylation of quinoline N-oxides. nih.gov Nickel-catalyzed methods have been developed for the site-selective C3–H functionalization of quinolines with various electrophiles, including aryl aldehydes and benzyl (B1604629) bromides. acs.org While these methods are demonstrated on quinolines, the principles can be extended to the carbostyril scaffold, where the electronic properties of the lactam ring and the existing chloro and methyl substituents would influence the regioselectivity of C-H activation. The chloro group at C6 is an electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic substitution but can direct incoming groups, while the methyl group at C3 can influence the reactivity of the pyridinone ring.

Nucleophilic substitution reactions are also a cornerstone in the modification of the carbostyril nucleus, particularly when a leaving group is present. For example, in 4-chloro-8-methylquinolin-2(1H)-one, the chlorine atom at the C4 position is susceptible to displacement by various nucleophiles, including thiols, hydrazines, azides, and amines, providing a route to a diverse range of 4-substituted derivatives. mdpi.comresearchgate.net This highlights how a strategically placed halogen on the carbostyril ring can serve as a handle for further diversification.

Table 1: Regioselectivity in the Alkylation of Substituted Quinolin-2(1H)-ones researchgate.net This is an interactive table. Click on the headers to sort.

| Substituent Position | Alkylating Agent | Reaction Conditions | Major Product | Minor Product |

|---|---|---|---|---|

| Unsubstituted | 2-Bromoacetophenone | K₂CO₃, DMF | N1-alkylation | O2-alkylation |

| 6-Chloro | 2-Bromoacetophenone | K₂CO₃, DMF | N1-alkylation | O2-alkylation |

| 7-Methoxy | 2-Bromoacetophenone | K₂CO₃, DMF | N1-alkylation | O2-alkylation |

| 8-Methoxy | 2-Bromoacetophenone | K₂CO₃, DMF | O2-alkylation | None |

Diversity-Oriented Synthesis (DOS) in the Development of Carbostyril Derivatives

Diversity-Oriented Synthesis (DOS) is a powerful strategy aimed at the efficient generation of a wide array of structurally diverse small molecules, which can then be screened for biological activity. Unlike target-oriented synthesis, which focuses on a single product, DOS aims to explore a broad chemical space from a common starting material or intermediate. This approach is particularly valuable for the discovery of novel therapeutic agents based on privileged scaffolds like the carbostyril core.

The application of DOS to the synthesis of quinoline and, by extension, carbostyril derivatives often involves multicomponent reactions or strategic reaction cascades that can introduce multiple points of diversity in a single synthetic sequence. The Friedländer annulation, a classic method for quinoline synthesis, has been adapted for DOS by using a variety of substituted 2-aminobenzaldehydes or ketones and reacting them with diverse carbonyl compounds. acs.org This allows for the introduction of a wide range of functional groups at various positions of the resulting quinoline ring. acs.org For example, using ceric ammonium (B1175870) nitrate (B79036) as a catalyst, a library of pharmacologically significant quinolines was generated at ambient temperature, demonstrating an efficient and practical DOS approach. acs.org

Another DOS strategy involves building complexity from a common core structure. Starting with a functionalized carbostyril like this compound, a variety of reactions can be applied in a divergent manner. For instance, the chloro group at the C6 position can be subjected to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce a diverse set of aryl, amino, or alkynyl groups. Simultaneously, the methyl group at C3 could be functionalized, or the N1 position of the lactam could be alkylated with a range of substituents. By systematically varying the reagents and reaction pathways, a large library of analogs can be rapidly synthesized, each with a unique substitution pattern and three-dimensional shape.

The core principles of DOS applied to carbostyril development include:

Building Block Diversity: Utilizing a wide range of starting materials with different functional groups.

Scaffold Diversity: Employing reactions that can generate different core heterocyclic structures from a common precursor.

Stereochemical Diversity: Introducing chiral centers and controlling their configuration to explore three-dimensional space.

Functional Group Diversity: Modifying the synthesized scaffolds with a variety of functional groups to modulate their biological interactions.

Through these principles, DOS facilitates the creation of compound libraries that are rich in structural information, increasing the probability of identifying novel hits in high-throughput screening campaigns.

Target-Oriented Synthesis (TOS) Frameworks for Specific Carbostyril Derivatives

In contrast to the exploratory nature of DOS, Target-Oriented Synthesis (TOS) is a strategic approach focused on the efficient and logical synthesis of a single, predetermined molecule with a specific biological activity. This methodology is paramount in the later stages of drug development, where a lead compound has been identified and its synthesis needs to be optimized for scale-up, or when complex natural products with known activity are the synthetic goal.

A compelling example of TOS within the carbostyril class of compounds is the development of OPC-167832, a novel diarylquinoline derivative with potent activity against Mycobacterium tuberculosis. The synthesis of OPC-167832 is a clear demonstration of a target-driven approach, where each synthetic step is designed to construct the specific, complex architecture of the final molecule. The development of such a compound begins with the identification of a biological target—in this case, the decaprenylphosphoryl-β-d-ribose 2′-oxidase (DprE1) enzyme, which is essential for the cell wall biosynthesis of M. tuberculosis.

The synthetic framework for a molecule like OPC-167832 would involve a series of highly specific and high-yielding reactions to assemble the key structural features:

The substituted carbostyril core.

The specific side chain attached to the nitrogen of the carbostyril.

The defined stereochemistry, if any, within the molecule.

The synthesis would be meticulously planned using retrosynthetic analysis, breaking down the complex target molecule into simpler, commercially available starting materials. For instance, the synthesis of OPC-167832 involved the optimization of 3,4-dihydrocarbostyril derivatives to achieve potent anti-tuberculosis activity. This process is iterative, with structure-activity relationships (SAR) guiding the design of the target molecule to maximize potency and selectivity while minimizing off-target effects.

Table 2: Comparison of Diversity-Oriented Synthesis (DOS) and Target-Oriented Synthesis (TOS) This is an interactive table. Click on the headers to sort.

| Feature | Diversity-Oriented Synthesis (DOS) | Target-Oriented Synthesis (TOS) |

|---|---|---|

| Primary Goal | Exploration of chemical space; generation of diverse libraries. | Efficient synthesis of a single, predefined molecule. |

| Approach | Divergent; from simple starting materials to many complex products. | Convergent; from simple precursors to one complex target. |

| Key Strategy | Multicomponent reactions, reaction cascades, scaffold diversification. | Retrosynthetic analysis, optimization of specific reaction steps. |

| Application | Early-stage drug discovery, high-throughput screening. | Lead optimization, process chemistry, natural product synthesis. |

| Example in Carbostyrils | Generating a library of substituted carbostyrils for initial screening. | Optimized synthesis of a specific drug candidate like OPC-167832. |

The TOS of a specific carbostyril derivative is therefore a highly convergent and rational process, driven by a deep understanding of the target's biological function and the chemical reactions required to achieve the desired molecular architecture with precision and efficiency.

Advanced Spectroscopic and Crystallographic Characterization Techniques for 6 Chloro 3 Methylcarbostyril and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 6-Chloro-3-methylcarbostyril. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the expected ¹H NMR spectrum would exhibit distinct signals for the aromatic protons, the vinyl proton, the methyl protons, and the N-H proton.

The aromatic protons on the benzene (B151609) ring typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The exact chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) would depend on their position relative to the chlorine atom and the fused pyridinone ring. For instance, the proton at C5 would likely be a doublet, coupled to the proton at C7. The proton at C7 would appear as a doublet of doublets, coupled to the protons at C5 and C8. The proton at C8 would be a doublet coupled to the proton at C7.

The proton at C4, being on a double bond and adjacent to a carbonyl group, is expected to resonate as a singlet in the vinylic region of the spectrum. The methyl protons at C3 would also appear as a singlet, typically in the upfield region (δ 2.0-2.5 ppm). The N-H proton of the lactam ring would likely appear as a broad singlet at a downfield chemical shift, the position of which can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-4 | ~7.8 | Singlet |

| H-5 | ~7.6 | Doublet |

| H-7 | ~7.3 | Doublet of Doublets |

| H-8 | ~7.1 | Doublet |

| 3-CH₃ | ~2.2 | Singlet |

| N-H | Variable (broad) | Singlet |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the spectrum.

The carbonyl carbon (C2) of the lactam is expected to have the most downfield chemical shift, typically in the range of δ 160-170 ppm. The aromatic and vinylic carbons would resonate in the δ 110-150 ppm region. The chemical shift of C6 would be directly influenced by the attached chlorine atom, and the shifts of the other aromatic carbons would be affected by their position relative to the substituents and the nitrogen atom. The methyl carbon (C3-CH₃) would appear at a much higher field, typically around δ 15-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~165 |

| C3 | ~125 |

| C4 | ~138 |

| C4a | ~120 |

| C5 | ~128 |

| C6 | ~130 |

| C7 | ~126 |

| C8 | ~116 |

| C8a | ~139 |

| 3-CH₃ | ~18 |

For unambiguous assignment of proton and carbon signals, especially in complex heterocyclic systems, advanced NMR techniques are employed.

COSY (Correlation Spectroscopy): This 2D NMR experiment shows correlations between protons that are coupled to each other. In the COSY spectrum of this compound, cross-peaks would be observed between the coupled aromatic protons (H5-H7, H7-H8), confirming their connectivity.

TOCSY (Total Correlation Spectroscopy): This technique reveals correlations between all protons within a spin system, not just those that are directly coupled. For the aromatic protons of this compound, a TOCSY experiment would show correlations between all the protons of the benzene ring system.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is crucial for assigning the carbon signals based on the already assigned proton signals.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H group, the C=O (amide) group, the C=C bonds of the aromatic and pyridinone rings, the C-Cl bond, and the C-H bonds of the aromatic ring and the methyl group.

N-H Stretching: A broad absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the lactam ring. The broadness is due to hydrogen bonding.

C=O Stretching: A strong, sharp absorption band around 1650-1680 cm⁻¹ is characteristic of the carbonyl group in a cyclic amide (lactam).

C=C Stretching: Aromatic and vinylic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

C-Cl Stretching: The C-Cl stretching vibration is expected to produce an absorption band in the fingerprint region, typically between 600 and 800 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretching | 3200-3400 | Medium-Broad |

| C=O (Amide I) | Stretching | 1650-1680 | Strong |

| C=C (Aromatic) | Stretching | 1450-1600 | Medium-Strong |

| C-H (Aromatic) | Stretching | >3000 | Medium |

| C-H (Aliphatic) | Stretching | <3000 | Medium |

| C-Cl | Stretching | 600-800 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

For this compound (C₁₀H₈ClNO), the molecular ion peak [M]⁺ would be expected at m/z 193, with a characteristic isotopic peak [M+2]⁺ at m/z 195 with an intensity of about one-third of the [M]⁺ peak, which is indicative of the presence of one chlorine atom.

The fragmentation of the molecular ion would likely proceed through several pathways:

Loss of CO: A common fragmentation pathway for lactams is the loss of a neutral carbon monoxide (CO) molecule (28 Da), which would result in a fragment ion at m/z 165.

Loss of Cl: Cleavage of the C-Cl bond could lead to the loss of a chlorine radical, resulting in a fragment ion at m/z 158.

Loss of CH₃: The methyl group could be lost as a radical, leading to a fragment ion at m/z 178.

Retro-Diels-Alder (RDA) reaction: The heterocyclic ring could undergo a retro-Diels-Alder reaction, leading to further fragmentation.

Table 4: Plausible Mass Spectrometry Fragmentation for this compound

| m/z | Plausible Fragment |

|---|---|

| 193/195 | [C₁₀H₈ClNO]⁺ (Molecular Ion) |

| 178 | [M - CH₃]⁺ |

| 165 | [M - CO]⁺ |

| 158 | [M - Cl]⁺ |

X-ray Diffraction (XRD) Analysis for Solid-State Structural Determination

Table 5: Representative Crystallographic Data for an Analogous Compound (3-Chloro-4-methylquinolin-2(1H)-one) researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₈ClNO |

| Molecular Weight | 193.62 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.828(5) |

| b (Å) | 7.535(4) |

| c (Å) | 18.829(5) |

| β (°) | 94.369(5) |

| Volume (ų) | 1531.8(12) |

| Z | 4 |

This data for a similar molecule suggests that this compound would also adopt a planar conformation and exhibit similar intermolecular interactions in the solid state.

Single Crystal Structure Determination and Crystal System Analysis

The planarity of the core quinoline (B57606) ring system is a key feature, though minor deviations are typically observed. In Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate, the quinoline ring system is nearly planar, with a root-mean-square (r.m.s.) deviation of 0.032 Å. researchgate.net The orientation of substituent groups relative to this core is also a critical structural parameter. In the same molecule, the phenyl ring is significantly twisted away from the quinoline plane by an angle of 57.5°. researchgate.net Such torsional angles are dictated by steric and electronic effects and play a crucial role in defining the molecular shape and how molecules pack together in the crystalline state.

Table 1: Crystallographic Data for Analogs of this compound

| Compound | Molecular Formula | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|---|

| Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate researchgate.net | C₁₈H₁₄ClNO₂ | Monoclinic | P21/n | a = 10.828 Å, b = 7.535 Å, c = 18.829 Å, β = 94.369° |

| (2-Chloro-6-methylquinolin-3-yl)methanol nih.gov | C₁₁H₁₀ClNO | Monoclinic | P21/c | a = 14.8091 Å, b = 4.6387 Å, c = 14.5098 Å, β = 96.594° |

| Ethyl 2-chloro-6-methylquinoline-3-carboxylate nih.gov | C₁₃H₁₂ClNO₂ | Triclinic | P-1 | a = 6.0391 Å, b = 7.2986 Å, c = 13.4323 Å, α = 98.238°, β = 90.123°, γ = 96.429° |

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis, Energy Frameworks)

The stability of a crystal structure is governed by a complex network of intermolecular interactions. Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify these interactions within a crystal lattice. nih.govnih.gov This method maps the electron distribution of a molecule in its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules.

Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of Methyl 6-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate nih.gov

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 34.2% |

| H···O/O···H | 19.9% |

| H···Cl/Cl···H | 12.8% |

| H···C/C···H | 10.3% |

| C···C | 9.7% |

As shown in the table, the most significant contributions arise from H···H, H···O/O···H, and H···Cl/Cl···H contacts. nih.gov The H···O and H···Cl contacts are indicative of C–H···O and C–H···Cl hydrogen bonds, which are crucial in directing the molecular assembly. nih.gov In addition to these, π-stacking interactions between the aromatic quinoline rings of adjacent molecules are also observed, further stabilizing the crystal structure. nih.govnih.gov For instance, in ethyl 2-chloro-6-methylquinoline-3-carboxylate, the distance between the centroids of stacked aromatic rings is approximately 3.68 Å. nih.gov

Computational Chemistry Investigations and Theoretical Analysis of 6 Chloro 3 Methylcarbostyril

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure Elucidation

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine molecular geometries, energies, and other electronic properties with a favorable balance between accuracy and computational cost. For quinolinone derivatives, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are standard for obtaining reliable structural and electronic data dergipark.org.trresearchgate.net.

The first step in most computational analyses is geometry optimization. This process systematically alters the coordinates of the atoms in a molecule to find the arrangement with the lowest potential energy, known as the equilibrium or ground-state geometry. For 6-chloro-3-methylcarbostyril, this involves determining the precise bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure.

This optimization confirms the planarity of the quinolinone ring system and establishes the preferred orientation of the methyl group. The resulting optimized structure serves as the foundation for all subsequent computational property predictions nih.gov.

Table 1: Representative Geometric Parameters Calculated via DFT (Note: The following table illustrates the type of data obtained from geometry optimization. Specific values for this compound require a dedicated computational study.)

| Parameter | Atom Pair/Triplet | Description |

| Bond Length | C=O | Length of the carbonyl double bond in the quinolinone ring. |

| C-Cl | Length of the bond between the carbon at position 6 and the chlorine atom. | |

| C-N | Length of the carbon-nitrogen bond within the heterocyclic ring. | |

| Bond Angle | C-C-N | Angle within the pyridine moiety of the quinolinone system. |

| C-C-Cl | Angle defining the orientation of the chloro substituent on the benzene (B151609) ring. | |

| Dihedral Angle | C-C-C-C | Torsional angle used to define the planarity of the aromatic rings. |

Once the optimized molecular geometry is obtained, DFT calculations can be used to predict spectroscopic properties. Theoretical vibrational (Infrared - IR) frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts can be computed.

Theoretical IR Spectra: The calculation of vibrational frequencies helps in assigning the various vibrational modes of the molecule. These theoretical frequencies are often scaled to correct for systematic errors and anharmonicity, allowing for a direct comparison with experimental FT-IR spectra dergipark.org.tr. Key predicted vibrations for this compound would include the C=O stretching of the carbostyril group, C-Cl stretching, C-H stretching of the aromatic and methyl groups, and various ring vibrations.

Theoretical NMR Spectra: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts researchgate.net. These theoretical values, when compared to experimental data, are invaluable for confirming the molecular structure and assigning specific signals to the corresponding nuclei in the molecule.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

HOMO-LUMO Energy Gap: The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity irjweb.com. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable irjweb.com.

Computational studies on related quinolinone derivatives show that the distribution of HOMO and LUMO densities indicates the likely sites for electrophilic and nucleophilic attack, respectively ekb.eg.

Global Reactivity Descriptors: Based on the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. These descriptors provide a quantitative basis for predicting how the molecule will behave in a chemical reaction nih.gov.

Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies (Note: These descriptors are calculated from DFT results to predict chemical behavior.)

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | η ≈ (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |

| Electronegativity (χ) | χ ≈ (I + A) / 2 | Measures the ability of the molecule to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Quantifies the ability of a molecule to act as an electrophile. |

Molecular Docking Studies for Elucidating Ligand-Target Intermolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme) to form a stable complex nih.gov. This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action.

For this compound, docking studies would involve:

Preparation of Ligand and Receptor: A 3D structure of this compound is generated and energy-minimized. A crystal structure of a relevant protein target is obtained from a database like the Protein Data Bank (PDB).

Docking Simulation: The ligand is placed in the binding site of the receptor, and a scoring function is used to evaluate thousands of possible binding poses, calculating the binding affinity for each.

Analysis of Interactions: The best-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's amino acid residues researchgate.net. Studies on similar quinolinone structures have explored their potential as inhibitors for various enzymes, providing a basis for selecting potential targets for this compound.

In Silico Methodologies for Predicting Structural Attributes and Research Utility

ADME Prediction: This involves predicting the Absorption, Distribution, Metabolism, and Excretion properties of a molecule. Web-based tools like SwissADME and pkCSM use a compound's structure to estimate parameters such as gastrointestinal absorption, blood-brain barrier permeability, interaction with metabolic enzymes (like Cytochrome P450), and drug-likeness based on rules like Lipinski's Rule of Five nih.govresearchgate.net. These predictions help to identify potential liabilities of a compound early in the research process.

Toxicity Prediction: Computational models can predict various toxicity endpoints, such as hepatotoxicity (liver toxicity), carcinogenicity, and mutagenicity. These models are built from large datasets of known toxic compounds and use structural fragments or molecular properties to flag potential risks.

These in silico predictions for this compound would provide a comprehensive profile of its potential as a bioactive agent, guiding its synthesis and experimental evaluation.

Molecular Mechanisms of Biological Activity for Carbostyril Derivatives, Including 6 Chloro 3 Methylcarbostyril

Enzyme Inhibition and Modulation Mechanisms

Carbostyril derivatives have been extensively studied as inhibitors of various enzymes critical to cellular function and proliferation, particularly in the contexts of oncology and infectious diseases.

The quinoline (B57606) and quinolinone (carbostyril) scaffolds are foundational components of many kinase inhibitors. nih.gov These enzymes play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of cancer. nih.govresearchgate.net Carbostyril derivatives can target both receptor and non-receptor tyrosine kinases.

Receptor Tyrosine Kinases (RTKs):

EGFR (Epidermal Growth Factor Receptor): Certain quinolinone derivatives show potent inhibitory activity against EGFR. nih.gov For instance, some substituted quinolinones have demonstrated EGFR inhibition with IC₅₀ values in the nanomolar range, comparable to reference drugs like Sorafenib. nih.gov However, other quinolinone derivatives have been found to have negligible activity against EGFR, indicating that specific substitution patterns are crucial for potent inhibition. nih.gov

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): This kinase is a key mediator of angiogenesis. Carbostyril-related structures, such as certain pyrazole (B372694) derivatives, have been shown to possess dual inhibitory activity against VEGFR-2 and cyclin-dependent kinases (CDKs). researchgate.net Some quinolinone compounds also exhibit inhibitory effects on VEGFR-2. nih.gov

Axl: While specific data on 6-Chloro-3-methylcarbostyril is limited, the broader class of carbostyril derivatives is explored for inhibition of various RTKs, including the Axl receptor, which is implicated in drug resistance.

Non-receptor Kinases:

Src and Abl: These are important non-receptor tyrosine kinases involved in cell growth and motility. The development of inhibitors based on the carbostyril scaffold is an area of active research.

Other Protein Kinases (PKB/Akt, MAPK, CDK2, CDK4): The PI3K/Akt and MAPK pathways are critical downstream effectors of RTK signaling. researchgate.net Inhibition of upstream kinases like EGFR by certain compounds can lead to a decrease in Akt pathway activity. researchgate.netresearchgate.net Furthermore, some quinoline-based structures have been specifically designed to act as dual inhibitors, for example, targeting both VEGFR-2 and CDK-2, which is crucial for cell cycle progression. researchgate.net

| Compound Class | Target Kinase | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |

|---|---|---|---|---|

| Quinolinone Derivative (4j) | EGFR | 0.00007 | Sorafenib | 0.00004 |

| Quinolinone Derivative (4j) | HER-2 | 0.00017 | Sorafenib | 0.00028 |

| Quinolinone Derivative (4j) | PDGFR-β | 0.00007 | Sorafenib | 0.00013 |

| Quinolinone Derivative (4j) | VEGFR-2 | > 0.01 | Sorafenib | 0.00009 |

| Pyrazole Derivative (4a) | VEGFR-2 | 0.55 | Sorafenib | 0.03 |

| Pyrazole Derivative (4a) | CDK-2 | 0.205 | Roscovitine | 0.556 |

| Quinolinone (KR65370) | FLT3 | 0.00057 | - | - |

Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are validated and essential targets for antibacterial agents. chimia.ch These enzymes manage DNA topology, a process vital for DNA replication and repair. chimia.ch A class of compounds known as Novel Bacterial Topoisomerase Inhibitors (NBTIs), which can include carbostyril derivatives, utilizes a distinct mechanism of action compared to traditional fluoroquinolone antibiotics. chimia.ch

DNA Gyrase and Topoisomerase IV:

Fluoroquinolones function by trapping the enzyme-DNA complex after the DNA has been cleaved, stabilizing double-strand breaks and leading to cell death. nih.gov

In contrast, NBTIs bind to a different site on the DNA-protein complex, specifically at the dimer interface. tandfonline.com They intercalate with the uncleaved DNA, trapping it in a "stretched" conformation and preventing the DNA cleavage and strand passage steps from occurring. tandfonline.com This mechanism does not stabilize the cleaved complex, which is a hallmark of fluoroquinolones. tandfonline.com

This alternative binding mode and mechanism mean that NBTIs can be effective against bacteria that have developed resistance to fluoroquinolones through mutations in the topoisomerase enzymes. nih.gov Some NBTIs show potent, low micromolar IC₅₀ values against E. coli DNA gyrase. nih.gov

Receptor Binding Affinity and Selectivity Analysis

The interaction of carbostyril derivatives with G-protein coupled receptors (GPCRs) is another significant area of their biological activity, particularly in the central nervous system.

Dopamine receptors are critical targets for treating neuropsychiatric disorders. nih.gov They are divided into D1-like (D1, D5) and D2-like (D2, D3, D4) families. nih.gov Certain carbostyril derivatives have been specifically designed and evaluated for their interaction with these receptors.

Dopamine D1-like Receptors:

Studies on a series of 5-(2-aminoethyl)carbostyril derivatives revealed measurable, though modest, activation of dopamine-sensitive adenylate cyclase, a hallmark of D1 receptor agonism. nih.gov

The affinity of various ligands for the D1 receptor is typically determined through radioligand binding assays, measuring the displacement of a known D1-selective radioligand like [³H]SCH23390. nih.govnih.gov

The affinity, represented by the inhibition constant (Ki), for D1 receptors can vary widely depending on the specific chemical structure of the neuroleptic or carbostyril-related compound, with reported values ranging from the low nanomolar to the micromolar range. nih.gov

| Compound | Receptor Target | Binding Affinity (Ki, nM) |

|---|---|---|

| SCH23390 | D1 | 0.76 |

| Propericiazine | D1 | 10 |

| Fluphenazine | D1 | 12 |

| Chlorpromazine | D1 | 24 |

| Haloperidol | D1 | 250 |

| Dopamine | D1 (High Affinity State) | 183 |

| Dopamine | D2 (High Affinity State) | 12 |

SAR studies are crucial for optimizing the potency and selectivity of carbostyril derivatives for their molecular targets. nih.gov By systematically modifying the chemical structure, researchers can identify key functional groups and structural motifs responsible for biological activity.

For Dopamine Receptor Ligands:

In studies of 1-phenylbenzazepine derivatives, which share structural similarities with carbostyrils, the presence of a 6-chloro group was found to enhance D1 receptor affinity. nih.gov

The substitution on the nitrogen atom of the azepine ring is critical; a methyl group is often better tolerated than a hydrogen or a larger allyl group. nih.gov

Modifications at other positions, such as C-8, can tolerate various substituents like amino and methanesulfonamide (B31651) groups while maintaining high D1 affinity. nih.gov

For Antimalarial Quinolines:

In 6-chloro-2-arylvinylquinolines, SAR studies revealed that introducing substituents at the ortho-position of the phenyl ring could compromise antiplasmodial potency. nih.gov

The nature and position of electron-withdrawing groups, such as trifluoromethyl, on the phenyl ring significantly impact activity. nih.gov

For Topoisomerase Inhibitors:

SAR studies on allosteric inhibitors of DNA gyrase have provided insights that can be used to exploit the binding site and develop compounds that overcome fluoroquinolone resistance. nih.gov

Cellular Assays and Preclinical Mechanistic Investigations

The ultimate biological effect of a compound is determined in cellular and preclinical models. These assays provide crucial information on a compound's efficacy and mechanism of action within a biological system.

Antiproliferative and Cytotoxicity Assays: The efficacy of potential anticancer agents based on the carbostyril scaffold is often first evaluated in a panel of cancer cell lines. nih.gov The half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) is determined using assays like the MTT assay, which measures metabolic activity as an indicator of cell viability. nanolive.com Compounds are often tested against various cancer cell lines (e.g., breast, lung, liver) and sometimes against normal cell lines to assess selectivity. nih.gov

Antimicrobial Assays: For potential antibiotics, the primary cellular assay is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium.

Mechanistic Cellular Assays: To confirm the molecular mechanism, further cellular assays are employed. For example, to confirm that a compound inhibits the EGFR pathway, researchers might use Western blotting to measure the phosphorylation levels of downstream proteins like STAT5 or Akt. nih.gov For topoisomerase inhibitors, assays that measure the extent of DNA cleavage or relaxation in cells can be used.

| Compound Class | Cell Line | Assay Type | Endpoint | Result (µM) |

|---|---|---|---|---|

| Quinolinone Derivative (4b) | MCF-7 (Breast Cancer) | Cytotoxicity | IC₅₀ | 0.002 |

| Quinolinone Derivative (4j) | MCF-7 (Breast Cancer) | Cytotoxicity | IC₅₀ | 0.004 |

| Quinolinone Derivative (4b) | WI38 (Normal Lung) | Cytotoxicity | IC₅₀ | 0.0149 |

| Quinolinone Derivative (4j) | WI38 (Normal Lung) | Cytotoxicity | IC₅₀ | 0.048 |

| Imidazo[1,2-a]pyridine (Hit A) | L. donovani | Anti-parasitic | EC₅₀ | 1.6 |

| Imidazo[1,2-a]pyridine (Hit A) | T. b. brucei | Anti-parasitic | EC₅₀ | 0.38 |

| Imidazo[1,2-a]pyridine (Hit A) | HepG2 (Liver Cancer) | Cytotoxicity | CC₅₀ | > 25 |

Mechanistic Studies in Cell-Based Models

Carbostyril derivatives, a class of compounds characterized by a 2-quinolinone core structure, have demonstrated a wide array of biological activities in various cell-based models. The specific substitutions on the carbostyril ring system significantly influence their molecular targets and downstream cellular effects.

Research on substituted quinolinones has revealed their potential to interact with various cellular components and signaling pathways. For instance, certain quinolinone derivatives have been shown to act as inhibitors of enzymes crucial for cellular function and survival. One prominent target for some quinolone-based compounds is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. By inhibiting this enzyme, these compounds can effectively halt bacterial proliferation.

In the context of cancer research, cell-based studies have indicated that some carbostyril derivatives can induce apoptosis (programmed cell death) in tumor cells. The underlying mechanisms often involve the modulation of key signaling pathways, such as those regulated by protein kinases. For example, some quinolinone derivatives have been found to interfere with the activity of receptor tyrosine kinases, which are often overactive in cancer cells and play a critical role in cell growth, differentiation, and survival.

Furthermore, studies on quinoline-2-carboxamides have demonstrated that their biological activity can be linked to the inhibition of photosynthetic electron transport in plant cells, highlighting the diverse range of cellular processes that can be targeted by this class of compounds. The lipophilicity and electronic properties of the substituents on the quinoline ring are critical determinants of their inhibitory potency.

The following table summarizes the observed biological activities of various carbostyril derivatives in cell-based models:

| Derivative Class | Cell-Based Model | Observed Biological Activity/Mechanism |

| Quinolone Analogs | Bacterial Cultures | Inhibition of DNA gyrase, leading to antibacterial effects. |

| Substituted Carbostyrils | Cancer Cell Lines | Induction of apoptosis, inhibition of protein kinases. |

| Quinoline-2-carboxamides | Plant Chloroplasts | Inhibition of photosynthetic electron transport. |

Elucidation of Molecular Pathways in Preclinical in vivo Models

The translation of in vitro findings to in vivo models is a critical step in understanding the physiological effects of carbostyril derivatives. While specific in vivo data for this compound is limited, studies on related compounds provide insights into their potential systemic effects and molecular pathways.

In preclinical animal models of bacterial infections, quinolone derivatives have demonstrated efficacy in reducing bacterial load and improving survival rates. These effects are consistent with their mechanism of action as DNA gyrase inhibitors, which is also operative in a whole-organism context. The pharmacokinetic and pharmacodynamic properties of these compounds, which are influenced by their chemical structure, play a crucial role in their in vivo efficacy.

In the realm of oncology, in vivo studies with certain quinolinone derivatives have shown tumor growth inhibition in xenograft models. These effects are often attributed to the anti-proliferative and pro-apoptotic mechanisms observed in cell-based assays. The ability of these compounds to modulate signaling pathways in the tumor microenvironment is an area of active investigation.

Pharmacokinetic studies on scutellarin, a compound that is metabolized in vivo to a scutellarein (B1681691) derivative, have shown that its metabolites are readily formed. This highlights the importance of considering the metabolic fate of carbostyril derivatives when evaluating their in vivo activity, as the metabolites may themselves be biologically active.

Mechanistic Aspects of Antioxidant Properties

Several quinoline and carbostyril derivatives have been investigated for their antioxidant properties. The ability of these compounds to neutralize reactive oxygen species (ROS) is often attributed to their chemical structure, which can facilitate hydrogen atom or electron donation.

The primary mechanisms by which quinoline derivatives exert their antioxidant effects include:

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The presence of hydroxyl (-OH) or amino (-NH2) groups on the quinoline ring can enhance HAT activity.

Single Electron Transfer (SET): This mechanism involves the transfer of a single electron from the antioxidant to the free radical. The aromatic nature of the quinoline ring system can stabilize the resulting radical cation, making this a favorable process.

Computational studies, such as those employing Density Functional Theory (DFT), have been used to predict the antioxidant potential of quinoline derivatives by calculating parameters like bond dissociation energies and ionization potentials, which are related to the HAT and SET mechanisms, respectively. arabjchem.org

The antioxidant activity of these compounds is also influenced by the position and nature of substituents on the quinoline ring. Electron-donating groups can increase the electron density on the ring system, enhancing its ability to donate electrons and scavenge free radicals.

Mechanisms of Antimicrobial and Antifungal Actions

The antimicrobial and antifungal properties of carbostyril and quinolinone derivatives are a significant area of research. The mechanisms of action can vary depending on the specific chemical structure of the compound and the target microorganism.

Antimicrobial Mechanisms:

As previously mentioned, a primary mechanism of antibacterial action for many quinolone derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, recombination, and repair in bacteria. By forming a stable complex with the enzyme-DNA intermediate, quinolones trap the enzyme and lead to the accumulation of double-strand DNA breaks, which is ultimately lethal to the bacterial cell. The presence of a chlorine atom at the C-6 position, as in this compound, is a common feature in many potent fluoroquinolone antibiotics, suggesting its importance for antibacterial activity.

Antifungal Mechanisms:

The antifungal mechanisms of quinolinone derivatives are less well-defined compared to their antibacterial actions. However, several potential modes of action have been proposed based on studies of related heterocyclic compounds. These include:

Disruption of Cell Membrane Integrity: Some antifungal agents act by interfering with the synthesis of ergosterol, a key component of the fungal cell membrane. While direct evidence for this mechanism in this compound is lacking, it is a common target for azole and other heterocyclic antifungals.

Inhibition of Key Fungal Enzymes: Similar to their antibacterial counterparts, antifungal quinolones may inhibit essential fungal enzymes involved in processes like cell wall synthesis, nucleic acid synthesis, or mitochondrial respiration.

Induction of Oxidative Stress: Some compounds can exert their antifungal effects by generating reactive oxygen species within the fungal cell, leading to oxidative damage to cellular components and ultimately cell death.

The following table provides a summary of the potential antimicrobial and antifungal mechanisms of action for carbostyril derivatives:

| Activity | Potential Mechanism of Action | Key Molecular Targets |

| Antimicrobial | Inhibition of DNA replication and repair | DNA Gyrase, Topoisomerase IV |

| Antifungal | Disruption of cell membrane function, Inhibition of essential enzymes, Induction of oxidative stress | Ergosterol biosynthesis pathway, Fungal-specific enzymes |

Advanced Research Applications and Future Directions for 6 Chloro 3 Methylcarbostyril and Carbostyril Based Compounds

Role as a Chemical Precursor or Versatile Building Block in Complex Organic Synthesis

The carbostyril skeleton is a foundational component for constructing more elaborate molecular architectures. nih.gov 6-Chloro-3-methylcarbostyril serves as a valuable intermediate, offering multiple reactive sites for further chemical modification. The presence of the chloro group provides a handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, alkyl, or other functional groups. The lactam moiety within the carbostyril ring can also undergo various transformations.

Research has demonstrated that related chloro-substituted heterocyclic compounds are effective precursors in multi-step synthetic sequences. For instance, chloro-formyl steroids have been synthesized via Vilsmeier reactions to act as precursors for hybrid heterosteroids. nih.gov Similarly, the synthesis of 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine highlights the utility of a chlorinated heterocyclic core in building complex, biologically active molecules. mdpi.com The synthesis of this compound itself can be envisioned through established methods for quinolone synthesis, such as the Knorr synthesis, which involves the cyclization of β-ketoanilides in the presence of an acid catalyst. orgsyn.org The strategic placement of the chloro and methyl groups on the carbostyril ring makes it a tailored building block for creating libraries of derivatives for structure-activity relationship (SAR) studies.

| Precursor Compound | Synthetic Transformation | Resulting Complex Molecule/Scaffold | Reference |

|---|---|---|---|

| This compound | Cross-coupling, N-alkylation, etc. | Diverse functionalized quinolones for SAR studies | nih.gov |

| Acetoacetanilide | Acid-catalyzed cyclization (Knorr Synthesis) | 4-Methylcarbostyril | orgsyn.org |

| 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine | Nitration and Nucleophilic Substitution | 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | mdpi.com |

| 2-amino-6-chloro-3-methylbenzenethiol | Condensation and Smiles Rearrangement | 6-Chloro-9-methylphenothiazines | researchgate.net |

| Ketosteroids | Vilsmeier Reaction | Chloro-formyl steroids | nih.gov |

Contributions to the Rational Design and Development of Novel Bioactive Scaffolds

The quinolone and carbostyril frameworks are classified as "privileged structures" in medicinal chemistry due to their ability to bind to multiple biological targets, leading to a wide spectrum of pharmacological activities. nih.govresearchgate.net These activities include antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govnih.gov The rational design of new therapeutic agents often involves using these core scaffolds and modifying their substitution patterns to optimize potency, selectivity, and pharmacokinetic properties. nih.govunimi.it

Derivatives of the carbostyril skeleton have shown significant potential as antimicrobial agents. nih.gov They can be engineered to target bacterial enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription. mdpi.comnih.gov The introduction of a halogen, such as the chlorine atom in this compound, at the C6 position is a common strategy in the development of potent fluoroquinolone antibiotics. nih.gov Furthermore, modifications at other positions, such as C3, can influence the compound's spectrum of activity and potency. capes.gov.br For example, a study on 3-amino-3,4-dihydro-1-hydroxycarbostyril analogs showed that chloro-substitution impacted their inhibitory activity against various bacteria. capes.gov.br

Beyond antibacterial applications, carbostyril-based compounds have been investigated for their antiviral activity, notably against HIV and HCV. nih.gov The mechanism often involves the inhibition of key viral enzymes. nih.gov The versatility of the carbostyril scaffold allows for the creation of hybrid molecules, combining the quinolone core with other pharmacophores to develop novel agents with enhanced or dual activities. ajgreenchem.com This modular approach is a cornerstone of modern drug discovery, enabling the systematic exploration of chemical space to identify new lead compounds. nih.govmdpi.com

| Scaffold/Derivative Class | Key Structural Features | Reported Bioactivity | Reference |

|---|---|---|---|

| Fluoroquinolones | Fluorine at C6, Carboxylic acid at C3 | Broad-spectrum antibacterial (inhibits DNA gyrase/topoisomerase IV) | mdpi.comnih.govresearchgate.net |

| Styrylquinolines | Arylvinyl group at C2 | Antimalarial, Antileishmanial, Anticancer, Anti-HIV | nih.gov |

| Pyrazolyl-carbostyrils | Pyrazole (B372694) moiety attached to carbostyril core | Antimicrobial (antibacterial and antifungal) | nih.gov |

| Carbostyril-1,2,3-triazole hybrids | Triazole ring linked to quinolone scaffold | Antifungal, Antiviral, Antitubercular, Anticancer | researchgate.net |

| Chloro-dihydro-hydroxycarbostyrils | Chloro-substitution on the aromatic ring | Antibacterial (e.g., against E. coli) | capes.gov.br |

Potential Applications in Agrochemical Research and the Development of Functional Materials

The utility of the carbostyril scaffold extends beyond pharmaceuticals into agrochemical research and materials science. researchgate.net In agriculture, compounds with potent biological activity are sought for crop protection. Quinolone derivatives have been explored for their potential as herbicides and fungicides. For instance, certain quinoline (B57606) compounds have demonstrated astounding antifungal activity against pathogens like Pyricularia oryzae, the fungus responsible for rice blast disease. ajgreenchem.com The development of effective and selective agrochemicals often follows synthetic strategies similar to those in drug discovery, where a core scaffold like carbostyril is systematically modified to optimize for target-specific activity and environmental compatibility. swinburne.edu.au

In the realm of functional materials, the conjugated π-system of the 2-quinolone structure imparts intrinsic photoactive properties. researchgate.net This has led to investigations into their use in luminescent materials, organic light-emitting diodes (OLEDs), and chemical sensors. The fluorescence properties of these compounds can be tuned by altering the substituents on the carbostyril ring. For example, the introduction of different functional groups can shift the emission wavelength or enhance quantum yield, making them suitable for various optical applications. Their ability to coordinate with metal ions also makes them candidates for use as cationic metal sensors. researchgate.net The systematic synthesis of derivatives from precursors like this compound allows for the fine-tuning of these electronic and photophysical properties, paving the way for the creation of novel functional organic materials.

| Application Area | Relevant Property | Example Compound Class/Derivative | Reference |

|---|---|---|---|

| Agrochemicals | Antifungal activity | 6-Perfluoropropanyl quinolines | ajgreenchem.com |

| Agrochemicals | Herbicidal activity | 2-Phenoxynicotinamides (related N-heterocycle) | swinburne.edu.au |

| Functional Materials | Luminescence / Photoactive properties | Substituted 2-quinolones | researchgate.net |

| Functional Materials | Metal ion sensing | 2-Quinolone-based cationic sensors | researchgate.net |

Q & A

Basic: What synthetic methodologies are recommended for preparing 6-Chloro-3-methylcarbostyril?

Answer:

The synthesis of this compound typically involves cyclization and halogenation steps. A plausible route includes:

Nucleophilic substitution : Introduce the chloro group at the 6-position using chlorinating agents (e.g., POCl₃) under anhydrous conditions .

Cyclization : Promote carbostyril ring formation via acid-catalyzed intramolecular cyclization, as seen in analogous heterocyclic systems .

Methylation : Install the 3-methyl group via alkylation with methyl iodide or reductive amination .

Key considerations : Moisture-sensitive intermediates require inert atmospheres (e.g., N₂) and anhydrous solvents .

Basic: How should spectroscopic techniques be employed to characterize this compound?

Answer:

A multi-spectral approach is critical:

- ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃ to resolve aromatic protons and methyl groups. Compare with computed chemical shifts from DFT .

- IR Spectroscopy : Identify carbonyl (C=O) stretching (~1650–1700 cm⁻¹) and N-H vibrations (~3200 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺) and fragmentation patterns .

Advanced: How can density functional theory (DFT) optimize reaction pathways for this compound synthesis?

Answer:

DFT calculations (e.g., B3LYP/6-31G*) enable:

Transition state analysis : Map energy barriers for cyclization and halogenation steps .

Solvent effects : Use the polarizable continuum model (PCM) to simulate reaction conditions .

Electronic properties : Predict reactivity via frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .

Validation : Cross-check computed geometries with crystallographic data (e.g., bond lengths, angles) .

Advanced: How to resolve discrepancies between computational and experimental molecular geometries?

Answer:

Crystallographic refinement : Use SHELXL for high-resolution X-ray data to determine accurate bond parameters .

DFT functional selection : Test hybrid functionals (e.g., B3LYP vs. M06-2X) to minimize errors in van der Waals interactions .

Thermal motion correction : Apply TLS models in refinement to account for atomic displacement .

Example : If DFT overestimates C-Cl bond length, adjust basis sets (e.g., cc-pVTZ) or include dispersion corrections .

Advanced: What strategies improve yield in multi-step syntheses of this compound?

Answer:

Intermediate stabilization : Protect reactive sites (e.g., amide NH) with Boc groups during chlorination .

Catalytic optimization : Screen Pd/C or Ni catalysts for reductive steps to minimize byproducts .

In-situ monitoring : Use HPLC or inline IR to track reaction progress and adjust stoichiometry .

Advanced: How to design in vitro bioactivity assays for this compound?

Answer:

Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase/GTPase assays) .

Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .

Controls : Include positive controls (e.g., staurosporine) and validate results with triplicate runs .

Safety : Follow protocols for handling bioactive compounds (gloves, fume hoods, waste segregation) .

Advanced: How does substituent positioning (chloro vs. methyl) affect electronic properties?

Answer:

DFT calculations : Compare charge distribution and dipole moments of 6-Cl/3-Me vs. regioisomers .

Hammett analysis : Correlate σ values of substituents with reaction rates (e.g., SNAr reactivity) .

Experimental validation : Synthesize analogs and measure UV-Vis spectra to assess conjugation effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.